5-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazol-3-amine 5-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazol-3-amine
Brand Name: Vulcanchem
CAS No.: 1275499-44-9
VCID: VC5060821
InChI: InChI=1S/C10H8F3N3O/c11-10(12,13)7-3-1-6(2-4-7)5-8-15-9(14)16-17-8/h1-4H,5H2,(H2,14,16)
SMILES: C1=CC(=CC=C1CC2=NC(=NO2)N)C(F)(F)F
Molecular Formula: C10H8F3N3O
Molecular Weight: 243.189

5-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazol-3-amine

CAS No.: 1275499-44-9

Cat. No.: VC5060821

Molecular Formula: C10H8F3N3O

Molecular Weight: 243.189

* For research use only. Not for human or veterinary use.

5-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazol-3-amine - 1275499-44-9

Specification

CAS No. 1275499-44-9
Molecular Formula C10H8F3N3O
Molecular Weight 243.189
IUPAC Name 5-[[4-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazol-3-amine
Standard InChI InChI=1S/C10H8F3N3O/c11-10(12,13)7-3-1-6(2-4-7)5-8-15-9(14)16-17-8/h1-4H,5H2,(H2,14,16)
Standard InChI Key YMOBTPXQBCEKOH-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC2=NC(=NO2)N)C(F)(F)F

Introduction

The compound 5-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazol-3-amine is a heterocyclic organic molecule containing the 1,2,4-oxadiazole ring system. This structure is widely recognized for its potential applications in medicinal chemistry, particularly as a scaffold for drug discovery due to its stability and ability to interact with biological targets.

Synthesis

The synthesis of 5-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazol-3-amine typically involves:

  • Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving amidoximes and carboxylic acid derivatives.

  • Substitution with the trifluoromethyl group: The trifluoromethyl group is introduced via nucleophilic substitution or other fluorination techniques.

Applications in Medicinal Chemistry

4.1 Biological Activity
The 1,2,4-oxadiazole scaffold is known for its diverse pharmacological activities:

  • Antimicrobial: The compound's heterocyclic structure may interact with bacterial enzymes or DNA.

  • Anticancer: The trifluoromethyl group enhances lipophilicity, aiding in cell membrane penetration and interaction with intracellular targets.

4.2 Drug-Like Properties
Using computational tools like SwissADME:

  • The compound exhibits favorable drug-likeness due to its balance of hydrophilic (amino group) and hydrophobic (trifluoromethyl group) properties.

  • Predicted high bioavailability and metabolic stability.

Comparative Data Table

PropertyValue/Observation
Molecular FormulaC9H7F3N3OC_9H_7F_3N_3O
Molecular Weight~231.17 g/mol
LogP (lipophilicity)Predicted moderate lipophilicity
Hydrogen Bond Donors1 (amino group)
Hydrogen Bond Acceptors4 (oxygen and nitrogen atoms in oxadiazole ring)
Pharmacological PotentialAntimicrobial, anticancer

Research Findings

Studies on related oxadiazole derivatives reveal:

  • Anticancer Activity: Compounds with similar structures have shown inhibition of tumor cell growth in vitro.

  • Stability: The trifluoromethyl group enhances metabolic stability by resisting enzymatic degradation.

  • Versatility: The amino group allows further functionalization for targeted drug development.

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